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Compound of Interest

4-(7-Chlorophthalazin-1-
Compound Name:

yl)morpholine
CAS No.: 951885-55-5
Cat. No.: B1361746

Get Quote

\ J

Vatalanib (PTK787) vs. 4-(7-Chlorophthalazin-1-
yl)morpholine (CPM-7)
Executive Summary & Structural Divergence

The phthalazine core is a "privileged scaffold" in medicinal chemistry, capable of binding
diverse ATP-binding pockets and allosteric sites. This guide contrasts two distinct applications
of this scaffold:

» Vatalanib: A succinate salt designed to mimic ATP in the VEGFR kinase domain, blocking
angiogenesis.

o CPM-7: A morpholine-substituted phthalazine derivative associated with Hedgehog pathway
modulation, targeting the Smoothened (Smo) or downstream Gli components, distinct from
kinase inhibition.

Chemical Structure Analysis
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Feature

Vatalanib (PTK787)

CPM-7 (CAS 951885-55-5)

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-
4-ylmethyl)phthalazin-1-amine

4-(7-Chlorophthalazin-1-

yl)morpholine

Core Scaffold

Phthalazine

7-Chlorophthalazine

Key Substituent 1

Aniline moiety (4-

chlorophenylamino) at C1

Morpholine ring at C1

Pyridine tail (pyridin-4-

Hydrogen (or minimal

Key Substituent 2 o
ylmethyl) at C4 substitution) at C4
Molecular Weight 344.8 g/mol (free base) 249.7 g/mol
) VEGFR-1, -2, -3 (Tyrosine Hedgehog Pathway (Likely
Primary Target i )
Kinase) Smo/Gli)
] - o Pathway Antagonism
Mechanism ATP-Competitive Inhibition

(Allosteric/Signal Blockade)

Biological Mechanism & Signaling Pathways
Vatalanib: The Angiogenesis Blockade

Vatalanib binds to the ATP-binding cleft of Vascular Endothelial Growth Factor Receptors
(VEGFR). By preventing ATP hydrolysis, it inhibits the autophosphorylation of the receptor,
shutting down downstream signaling cascades (PI3K/Akt and RAS/MAPK) responsible for

endothelial cell proliferation and migration.

CPM-7: The Hedgehog Modulator

CPM-7 represents a class of phthalazines described in patent literature (e.qg.,
US2013/0115190) as Hedgehog pathway modulators. Unlike kinases, the Hh pathway relies on
the G-protein coupled receptor-like protein Smoothened (Smo). Inhibitors typically bind to the

transmembrane heptahelical bundle of Smo, preventing it from activating the Gli transcription

factors.

Pathway Visualization (DOT Diagram)
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Caption: Dual-pathway comparison showing Vatalanib's ATP-competitive inhibition of VEGFR
versus CPM-7's modulation of the Smoothened-Gli axis in the Hedgehog pathway.

Head-to-Head Performance Data

The following data contrasts the established potency of Vatalanib with the profile of
phthalazine-based Hedgehog inhibitors (represented by CPM-7 class data).
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) ) CPM-7 (Class
Metric Vatalanib )
Representative)
Hedgehog (Gli-Luc): < 100 nM
) VEGFR-2: 37 nMVEGFR-1: 77  (Projected based on patent
Primary IC50 . - .
nMc-Kit: 730 nM class)Smo Binding: High
Affinity
Selective for Hh pathway;
. High for VEGFR; weak activity minimal overlap with Kinase
Selectivity ) )
against EGFR, FGFR, or Src. panel (due to lack of hinge-
binding motifs).
Low to Moderate (Lipophilic
- Moderate (Succinate salt morpholine/chloro-phthalazine
Solubility

improves bioavailability).

core requires
DMSO/surfactants).

Metabolic Stability

Metabolized by CYP3A4 (N-

oxidation).

Susceptible to oxidative

morpholine ring opening.

Clinical Status

Phase Il (Colorectal Cancer -

Discontinued/Mixed results).

Pre-clinical / Research Tool
(Chemical Probe).

Experimental Protocols

To validate the activity of these compounds, two distinct assay platforms are required: a Kinase

Assay for Vatalanib and a Cell-Based Reporter Assay for CPM-7.

Protocol A: VEGFR-2 Kinase Inhibition Assay (For

Vatalanib)

Objective: Quantify the IC50 of Vatalanib against VEGFR-2.

e Reagents: Recombinant VEGFR-2 kinase domain, Poly(Glu,Tyr) 4:1 substrate, radiolabeled
[y-33P]JATP or fluorescent tracer.

» Preparation: Dissolve Vatalanib in 100% DMSO to 10 mM stock. Dilute serially (1:3) in
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM DTT).
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e Reaction:

o

Mix 5 pL inhibitor + 10 pL enzyme mix in a 96-well plate.

Incubate 10 min at RT.

[¢]

[¢]

Initiate reaction with 10 uL ATP/Substrate mix (Final ATP @ Km).

Incubate 60 min at 30°C.

[e]

» Detection: Stop reaction with phosphoric acid (for radiometric) or EDTA (for fluorescence).
Measure phosphorylation.

¢ Validation: Vatalanib should exhibit an IC50 ~30-50 nM.

Protocol B: Gli-Luciferase Reporter Assay (For CPM-7)

Objective: Assess the ability of CPM-7 to block Hedgehog signaling downstream of the
receptor.

e Cell Line: NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter (Gli-Luc).

e Seeding: Plate cells at 10,000 cells/well in low-serum medium (0.5% calf serum) to induce
cilia formation.

» Stimulation: Treat cells with recombinant Sonic Hedgehog (Shh) ligand or SAG (Smoothened
Agonist) to activate the pathway.

o Treatment: Concurrently add CPM-7 (Serial dilution: 10 uM to 1 nM).
 Incubation: Incubate for 24—-48 hours.
o Readout: Lyse cells and add Luciferin reagent. Measure luminescence.

e Analysis: Calculate % Inhibition relative to DMSO control. A potent Hh inhibitor will suppress
Shh-induced luciferase activity dose-dependently.

Experimental Workflow Diagram
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Caption: Parallel workflows for validating kinase inhibition (Vatalanib) vs. transcriptional
repression (CPM-7).

Synthesis & Handling
» Vatalanib: Typically supplied as a succinate salt. Hygroscopic. Store at -20°C. Soluble in
water (limited) and DMSO (>50 mg/mL).

o CPM-7: Supplied as a solid powder. Likely hydrophobic due to the chloro-phthalazine core.

o Solubility Warning: Dissolve in pure DMSO to create a stock solution. Avoid aqueous
buffers for stock preparation to prevent precipitation.

o Stability: The morpholine nitrogen is prone to oxidation; store under inert gas
(Argon/Nitrogen) if possible.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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